![molecular formula C19H19NOS B2893183 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide CAS No. 2034367-62-7](/img/structure/B2893183.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación
Organic Field-Effect Transistors (OFETs)
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide: (BTBT) is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it a promising candidate for use in electronic components. Researchers have explored its application in thin-film transistors, aiming to enhance device performance and stability .
Dye-Sensitized Solar Cells (DSSCs)
In recent years, BTBT has gained attention as an alternative to fullerene-based acceptors in DSSCs. Its ability to efficiently harvest sunlight and facilitate charge separation makes it an attractive material for improving solar cell efficiency. Researchers continue to investigate its performance in photovoltaic devices .
Organic Photovoltaics (OPVs)
BTBT has been incorporated into organic photovoltaic devices due to its favorable energy levels, good electron mobility, and compatibility with other organic materials. As a non-fullerene acceptor, it offers an alternative to traditional fullerene derivatives. Ongoing studies explore its role in enhancing OPV efficiency and stability .
Aggregation-Induced Emission (AIE)
For the first time, researchers have observed aggregation-induced emission (AIE) behavior in BTBT derivatives. Specifically, 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) exhibits AIE, which enhances its fluorescence upon aggregation. Understanding this phenomenon can lead to novel applications in sensors and optoelectronic devices .
Mechanofluorochromism (MFC)
Another BTBT derivative, 1benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) , displays aggregation-caused quenching (ACQ). Its fluorescence decreases upon aggregation due to specific interactions. Researchers are exploring the potential of BTBT-NMe for mechanofluorochromic applications, such as stress sensors and responsive materials .
Halochromic Effects
BTBT-NMe exhibits a protonation effect, resulting in halochromism. This property could find applications in chemical sensors or responsive materials sensitive to pH changes .
Safety and Hazards
The safety data sheet for a similar compound, “1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-13-7-3-4-8-16(13)19(21)20-14(2)11-15-12-22-18-10-6-5-9-17(15)18/h3-10,12,14H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEQLXYSKOSXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


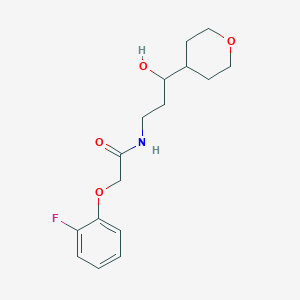
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)
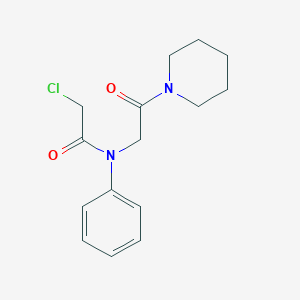
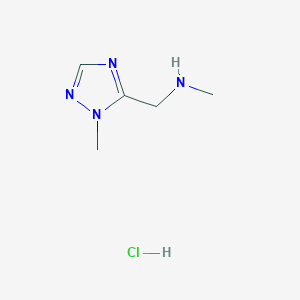
![7-Fluoro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893113.png)
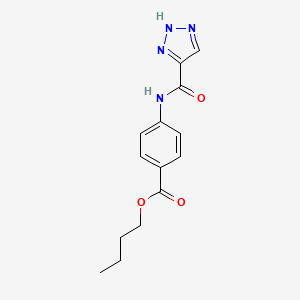
![3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2893116.png)
![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)
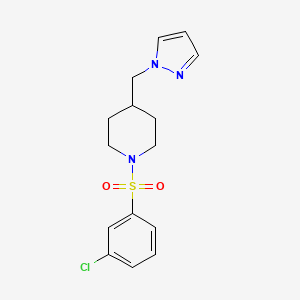

![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)
![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)